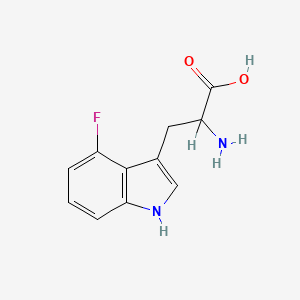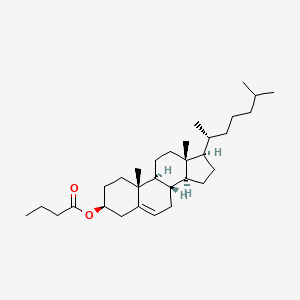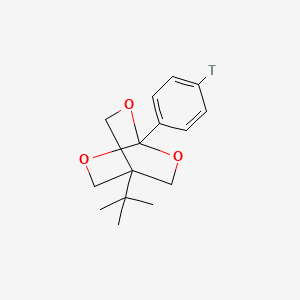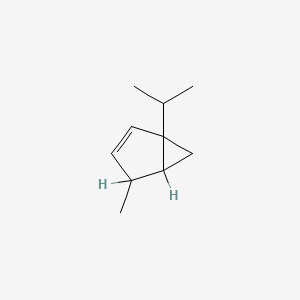
beta-Thujene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-thujene is a thujene that has a bicyclo[3.1.0]hex-2-ene skeleton which is substituted at positions 1 and 4 by isopropyl and methyl groups, respectively. It has a role as a plant metabolite. It is a thujene and a polycyclic olefin.
Aplicaciones Científicas De Investigación
Adsorption and Environmental Impact
β-Thujaplicin, a derivative of β-Thujene, exhibits significant adsorption properties, particularly to goethite, a common mineral in soils. It's predominantly used in the heartwood of western red cedar and serves as a preservative and antimicrobial additive. The study highlighted that β-Thujaplicin showcases maximum adsorption at lower pH levels and a substantial decrease in adsorption from neutral to alkaline pH. Its strong adsorption to goethite indicates low mobility in most soil environments, suggesting its potential environmental impact and usage in controlling soil contamination (Dyrskov et al., 2004).
Antimicrobial Properties
β-Thujaplicin (hinokitiol) is known for its potent antimicrobial properties. A study examining its effect on staphylococci isolated from atopic dermatitis demonstrated that β-Thujaplicin, particularly when combined with zinc oxide, inhibits the growth of Staphylococcus aureus. The application of β-Thujaplicin led to a decrease in bacterial cells on the skin and improved skin conditions, highlighting its potential as a topical treatment for skin infections (Arima et al., 2003).
Metabolic Flux in Plant Cell Cultures
β-Thujaplicin plays a crucial role in the metabolic flux of monoterpenes in Cupressus lusitanica cell cultures. The study underlines the different regulation of β-Thujaplicin and other monoterpene biosyntheses, indicating that this compound is produced predominantly at early stages of elicitation while other monoterpenes accumulate at later stages. This suggests a sequential defense mechanism in plants, with β-Thujaplicin being a primary defense compound (Zhao et al., 2006).
Propiedades
Nombre del producto |
beta-Thujene |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7-9H,6H2,1-3H3 |
Clave InChI |
GJYKUZUTZNTBEC-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CC2(C1C2)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



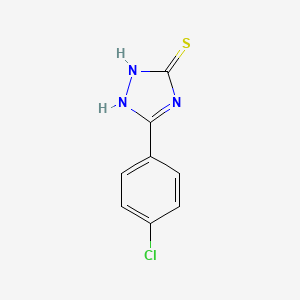
![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate](/img/structure/B1209388.png)
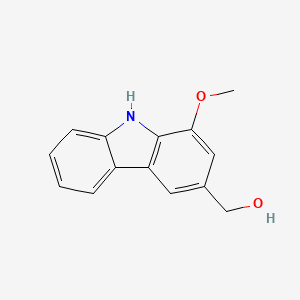
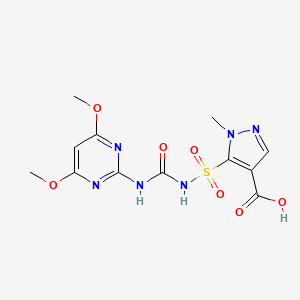
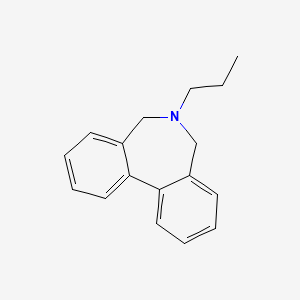
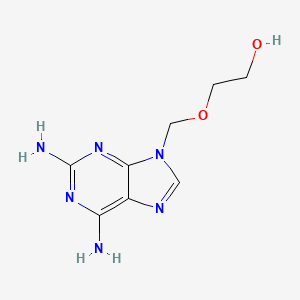
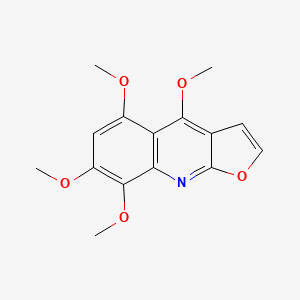
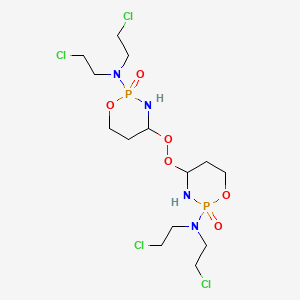
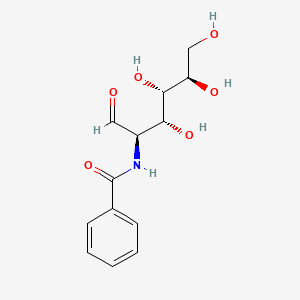
![Benzenesulfonic acid,3,4-dimethoxy-, 2-[(1-oxido-2-pyridinyl)methylene]hydrazide](/img/structure/B1209404.png)
